2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or other methoxy-containing reagents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may produce various alkylated or acylated derivatives.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and amino groups may participate in hydrogen bonding and other interactions with biological macromolecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)pyrimidin-5-amine
- 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6F3N3O |
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Molecular Weight |
193.13 g/mol |
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H6F3N3O/c1-13-5-11-2-3(4(10)12-5)6(7,8)9/h2H,1H3,(H2,10,11,12) |
InChI Key |
POLZTBGRRZEJFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)C(F)(F)F |
Origin of Product |
United States |
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